molecular formula C11H15N3O B7558001 N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine

N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine

Numéro de catalogue B7558001
Poids moléculaire: 205.26 g/mol
Clé InChI: SORDPYVTZHBGMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine, also known as FMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMPA is a pyrazole derivative that belongs to the class of selective monoamine oxidase B inhibitors.

Mécanisme D'action

N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine works by inhibiting the activity of monoamine oxidase B, which leads to an increase in the levels of dopamine and other neurotransmitters in the brain. This increase in neurotransmitter levels can help alleviate the symptoms of Parkinson's disease, Alzheimer's disease, depression, and anxiety.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine has been shown to increase dopamine levels in the brain, which can lead to improved motor function in Parkinson's disease patients. Additionally, N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine is its selectivity for monoamine oxidase B, which reduces the risk of side effects associated with non-selective monoamine oxidase inhibitors. However, N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine's potency is relatively low compared to other monoamine oxidase B inhibitors, which may limit its effectiveness in certain applications.

Orientations Futures

Future research on N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine could explore its potential therapeutic effects in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies could investigate the optimal dosage and administration of N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine for maximum therapeutic benefit. Finally, research could be conducted to develop more potent derivatives of N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine that could be used in clinical settings.

Méthodes De Synthèse

The synthesis of N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine involves the reaction of furfural with hydrazine hydrate, followed by the reaction of the resulting hydrazone with propargyl bromide. The final product is obtained through the reduction of the propargyl intermediate with sodium borohydride.

Applications De Recherche Scientifique

N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, and anxiety. N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine's ability to selectively inhibit monoamine oxidase B, an enzyme that breaks down dopamine and other neurotransmitters, makes it a promising candidate for the treatment of these disorders.

Propriétés

IUPAC Name

N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-10(9-14-6-3-5-13-14)12-8-11-4-2-7-15-11/h2-7,10,12H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORDPYVTZHBGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.